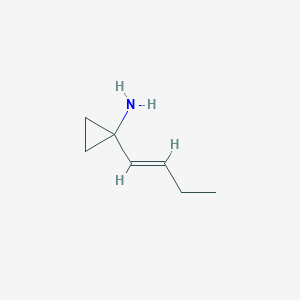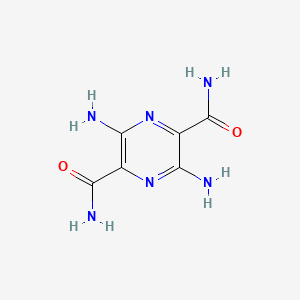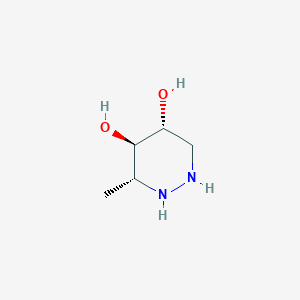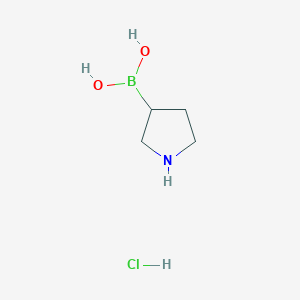
2-(5,6-dihydroxy-1H-indol-2-yl)-1H-indole-5,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H,1’H-[2,2’-Biindole]-5,5’,6,6’-tetraol is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds containing a nitrogen atom in the ring structure, which are known for their significant biological activities and applications in various fields such as pharmaceuticals, materials science, and organic synthesis.
Vorbereitungsmethoden
The synthesis of 1H,1’H-[2,2’-biindole]-5,5’,6,6’-tetraol typically involves multi-step organic reactions. One common synthetic route includes the coupling of two indole units followed by hydroxylation at specific positions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1H,1’H-[2,2’-biindole]-5,5’,6,6’-tetraol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinonoid structures.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions are common, where substituents like halogens, alkyl, or acyl groups can be introduced at specific positions using reagents like halogens, alkyl halides, or acyl chlorides.
Major Products: The major products formed from these reactions include various substituted indoles, quinonoid derivatives, and reduced indole compounds.
Wissenschaftliche Forschungsanwendungen
1H,1’H-[2,2’-biindole]-5,5’,6,6’-tetraol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in the development of new materials with unique properties.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties, making it a valuable molecule in drug discovery and development.
Medicine: It is explored for its potential therapeutic applications, including its role as an enzyme inhibitor, receptor modulator, and in the treatment of various diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors, dyes, and pigments, due to its unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1H,1’H-[2,2’-biindole]-5,5’,6,6’-tetraol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor signaling pathways by acting as an agonist or antagonist.
Vergleich Mit ähnlichen Verbindungen
1H,1’H-[2,2’-biindole]-5,5’,6,6’-tetraol can be compared with other similar compounds, such as:
1H,1’H-2,2’-Biindole: A simpler indole derivative with similar structural features but lacking the hydroxyl groups.
3,3’-Biindole-2,2’-dione: Another indole derivative with different functional groups and properties.
Indole-3-carbinol: A well-known indole derivative with significant biological activities and applications in cancer prevention and treatment.
The uniqueness of 1H,1’H-[2,2’-biindole]-5,5’,6,6’-tetraol lies in its specific hydroxylation pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
98192-27-9 |
|---|---|
Molekularformel |
C16H12N2O4 |
Molekulargewicht |
296.28 g/mol |
IUPAC-Name |
2-(5,6-dihydroxy-1H-indol-2-yl)-1H-indole-5,6-diol |
InChI |
InChI=1S/C16H12N2O4/c19-13-3-7-1-11(17-9(7)5-15(13)21)12-2-8-4-14(20)16(22)6-10(8)18-12/h1-6,17-22H |
InChI-Schlüssel |
JOKGEXDXSDUJIL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=C(NC2=CC(=C1O)O)C3=CC4=CC(=C(C=C4N3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-chloro-2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13109169.png)

![benzyl 2-formyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B13109180.png)

